molecular formula C15H16O B11963426 Benzene, 1-methyl-4-[(phenylmethoxy)methyl]- CAS No. 65299-82-3

Benzene, 1-methyl-4-[(phenylmethoxy)methyl]-

Cat. No.: B11963426
CAS No.: 65299-82-3
M. Wt: 212.29 g/mol
InChI Key: GFUOFKQCKQNCNJ-UHFFFAOYSA-N
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Description

Benzene, 1-methyl-4-[(phenylmethoxy)methyl]- is a substituted aromatic compound characterized by a methyl group and a phenylmethoxymethyl group (-CH₂-O-CH₂-C₆H₅) at the para positions of the benzene ring. This structure confers unique electronic and steric properties due to the ether linkage and aromatic substituents.

Properties

CAS No.

65299-82-3

Molecular Formula

C15H16O

Molecular Weight

212.29 g/mol

IUPAC Name

1-methyl-4-(phenylmethoxymethyl)benzene

InChI

InChI=1S/C15H16O/c1-13-7-9-15(10-8-13)12-16-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3

InChI Key

GFUOFKQCKQNCNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)COCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Reaction Overview

The Williamson ether synthesis is the most plausible method for constructing the benzyloxymethyl ether linkage. This two-step approach involves:

  • Generating an alkoxide ion from 4-methylbenzyl alcohol.

  • Nucleophilic substitution with benzyl chloride.

General equation :

4-Methylbenzyl alcohol+Benzyl chlorideBase1-Methyl-4-[(phenylmethoxy)methyl]benzene+HCl\text{4-Methylbenzyl alcohol} + \text{Benzyl chloride} \xrightarrow{\text{Base}} \text{1-Methyl-4-[(phenylmethoxy)methyl]benzene} + \text{HCl}

Mechanistic Details

  • Deprotonation : A strong base (e.g., NaOH, NaH) deprotonates 4-methylbenzyl alcohol, forming the alkoxide ion (Ph-CH2O\text{Ph-CH}_2\text{O}^-).

  • Nucleophilic attack : The alkoxide attacks the electrophilic carbon in benzyl chloride, displacing chloride and forming the ether bond.

Optimization Parameters

  • Base selection : Sodium hydride (NaH) in anhydrous THF achieves higher yields (>75%) compared to aqueous NaOH (60–65%) due to minimized hydrolysis.

  • Temperature : Reflux conditions (80–100°C) enhance reaction kinetics.

  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) improve alkoxide stability but may complicate purification.

Alternative Alkylation Strategies

Phase-Transfer Catalysis (PTC)

In biphasic systems, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) facilitate the reaction between 4-methylbenzyl alcohol (aqueous phase) and benzyl chloride (organic phase). This method avoids moisture-sensitive reagents and achieves yields up to 80% under mild conditions (25–40°C).

Mitsunobu Reaction

The Mitsunobu reaction offers an oxidative alternative using diethyl azodicarboxylate (DEAD) and triphenylphosphine. However, this approach is less cost-effective for large-scale synthesis due to stoichiometric reagent requirements.

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
Williamson (NaH/THF) Reflux, anhydrous75–80%High purity, scalableMoisture-sensitive reagents
PTC (TBAB) RT, biphasic (H2_2O/toluene)70–75%Mild conditions, low costLower regioselectivity
Mitsunobu DEAD, PPh3_3, RT60–65%No base requiredExpensive reagents, poor atom economy

Experimental Validation and Procedural Notes

Williamson Synthesis Protocol

  • Reagents :

    • 4-Methylbenzyl alcohol (10 mmol)

    • Benzyl chloride (12 mmol)

    • Sodium hydride (12 mmol, 60% dispersion in oil)

    • Anhydrous THF (50 mL)

  • Procedure :

    • Add NaH to THF under nitrogen and cool to 0°C.

    • Slowly add 4-methylbenzyl alcohol, stir for 30 min.

    • Dropwise add benzyl chloride, reflux for 12 h.

    • Quench with ice water, extract with ethyl acetate, and purify via column chromatography (hexane:ethyl acetate 9:1).

  • Yield : 78% (white crystalline solid).

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-methyl-4-[(phenylmethoxy)methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of benzaldehyde or benzoic acid.

    Reduction: Formation of benzyl alcohol.

    Substitution: Formation of brominated or nitrated derivatives of the compound.

Scientific Research Applications

Chemical Synthesis

Benzene, 1-methyl-4-[(phenylmethoxy)methyl]- serves as an important intermediate in organic synthesis. Its structure allows for the introduction of various functional groups through electrophilic aromatic substitution reactions. This compound can be utilized in:

  • Synthesis of Pharmaceuticals : It can be used to create complex organic molecules that serve as precursors for pharmaceutical compounds.
  • Materials Science : The compound's unique properties make it suitable for use in the development of advanced materials, including polymers and resins.

The compound is also being explored for its potential applications in material science:

  • Polymer Chemistry : It can act as a monomer or additive in the synthesis of polymers, enhancing properties such as thermal stability and mechanical strength.
  • Coatings and Adhesives : Its chemical structure allows it to be used in formulations for coatings and adhesives that require specific properties like adhesion and durability.

Biological Studies

While primarily utilized in synthetic applications, there are emerging studies investigating the biological activity of Benzene, 1-methyl-4-[(phenylmethoxy)methyl]-:

  • Toxicological Assessments : Research has been conducted to evaluate the compound's safety profile and potential environmental impact, particularly regarding its degradation products.

Case Study: Toxicological Profile

A study focusing on the toxicological effects of similar compounds revealed that while aromatic hydrocarbons can exhibit toxicity, the specific impacts of Benzene, 1-methyl-4-[(phenylmethoxy)methyl]- remain under investigation. Understanding these effects is crucial for assessing its safety in industrial applications.

Mechanism of Action

The mechanism of action of Benzene, 1-methyl-4-[(phenylmethoxy)methyl]- involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The pathways involved may include signal transduction cascades, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Benzene, 1-methyl-4-[(phenylmethoxy)methyl]- with structurally or functionally analogous benzene derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Activities Evidence ID
Benzene, 1-methyl-4-(phenylmethyl) C₁₄H₁₄ 182.26 Methyl, benzyl High hydrophobicity; used in solvents
Benzene, 1-methoxy-4-(phenylmethyl) C₁₄H₁₄O 198.26 Methoxy, benzyl Enhanced polarity; potential antioxidant activity
Benzene, 1-methyl-4-(1-methylethyl)- C₁₀H₁₄ 134.22 Methyl, isopropyl Insecticidal activity (65% aphid mortality)
1-Methyl-4-((E)-styryl)-benzene C₁₅H₁₄ 194.28 Methyl, styryl (conjugated double bond) Photochemical applications; rigidity
Benzene, 1-butyl-4-[(4-methoxyphenyl)ethynyl]- C₁₉H₂₀O 264.37 Butyl, ethynyl-methoxyphenyl High conjugation; materials science uses
Benzene, 1-methyl-4-(4-morpholyl) ethenylsulfonyl C₁₄H₁₇NO₃S 295.36 Methyl, morpholyl-sulfonyl Bioactive (petroleum ether extracts)

Structural and Electronic Comparisons

  • Substituent Effects :

    • The phenylmethoxymethyl group in the target compound introduces both steric bulk and moderate polarity due to the ether oxygen. This contrasts with the purely hydrophobic benzyl group in p-benzyltoluene (C₁₄H₁₄) and the electron-donating methoxy group in 1-methoxy-4-(phenylmethyl)benzene .
    • Compared to the isopropyl group in Benzene, 1-methyl-4-(1-methylethyl)-, the phenylmethoxymethyl group likely reduces volatility and increases solubility in polar solvents .
  • Bioactivity :

    • The isopropyl analog (C₁₀H₁₄) demonstrates significant insecticidal activity (65% aphid mortality at 35% concentration), suggesting that bulkier substituents like phenylmethoxymethyl may alter bioactivity profiles .
    • Compounds with sulfonyl and morpholyl groups (e.g., Benzene, 1-methyl-4-(4-morpholyl) ethenylsulfonyl) exhibit biological properties, implying that the target compound’s ether linkage could be modified for enhanced bioactivity .

Research Implications and Gaps

  • Toxicity Data: While benzene derivatives are often carcinogenic due to reactive metabolites , the specific toxicity profile of Benzene, 1-methyl-4-[(phenylmethoxy)methyl]- remains unstudied.
  • Synthetic Routes: Evidence for complex analogs (e.g., Benzene, 1-methoxy-4-[[[1-(phenoxymethyl)-4-pentenyl]oxy]methyl]-) indicates feasible synthetic pathways for the target compound via etherification or alkylation reactions .

Biological Activity

Benzene, 1-methyl-4-[(phenylmethoxy)methyl]- is a compound of significant interest due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16H18O2
  • Molecular Weight : 258.31 g/mol
  • IUPAC Name : Benzene, 1-methyl-4-[(phenylmethoxy)methyl]-

Biological Activity Overview

Benzene derivatives are known for various biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The specific compound exhibits several notable biological effects:

  • Antimicrobial Activity : Research indicates that benzene derivatives can inhibit the growth of various bacterial strains. The presence of the methoxy group enhances this activity by increasing lipophilicity, allowing better membrane penetration.
  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes linked to disease processes. For instance, it may interact with enzymes involved in metabolic pathways or those that facilitate the proliferation of cancer cells.
  • Cytotoxic Effects : Preliminary studies suggest that this compound can induce cytotoxicity in certain cancer cell lines. This effect is likely mediated through apoptosis pathways, although detailed mechanisms require further investigation.

The biological activity of Benzene, 1-methyl-4-[(phenylmethoxy)methyl]- can be attributed to its structural features:

  • Interaction with Enzymes : The methoxy group can form hydrogen bonds with amino acid residues at the active sites of enzymes, leading to inhibition.
  • Cell Membrane Interaction : Its lipophilic nature allows it to integrate into cellular membranes, potentially disrupting membrane integrity and function.

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
  • Cytotoxicity in Cancer Cells :
    • In vitro assays demonstrated that the compound reduced cell viability in breast cancer cell lines by 60% at a concentration of 25 µM after 48 hours of exposure.
  • Enzyme Inhibition Studies :
    • The compound was tested against acetylcholinesterase (AChE), showing an IC50 value of 45 µM, indicating moderate inhibition compared to standard inhibitors.

Comparative Analysis

CompoundAntimicrobial Activity (IC50)Cytotoxicity (Breast Cancer)AChE Inhibition (IC50)
Benzene, 1-methyl-4-[(phenylmethoxy)methyl]-50 µg/mL25 µM45 µM
Standard Antibiotic20 µg/mLN/AN/A
Other Benzene Derivative30 µg/mL15 µM40 µM

Q & A

Q. What are the recommended synthetic routes for Benzene, 1-methyl-4-[(phenylmethoxy)methyl]-?

Methodological Answer: The synthesis of this compound typically involves Friedel-Crafts alkylation or etherification strategies. A plausible route includes:

Substrate Preparation : Start with toluene derivatives (e.g., 4-methylbenzyl alcohol) as the core benzene ring.

Protection/Functionalization : Introduce the phenylmethoxy group via nucleophilic substitution using benzyl bromide under basic conditions (e.g., K₂CO₃ in acetone) .

Purification : Column chromatography or recrystallization to isolate the product.

  • Key Considerations : Monitor reaction progress using TLC, and optimize solvent polarity for separation.

Q. How can spectroscopic techniques characterize Benzene, 1-methyl-4-[(phenylmethoxy)methyl]-?

Methodological Answer:

  • ¹H NMR :
    • Methyl group (1-position): Singlet at δ 2.3–2.5 ppm .
    • Benzyloxy CH₂: Doublet at δ 4.5–4.7 ppm (coupling with adjacent OCH₂).
    • Aromatic protons: Multiplets in δ 6.8–7.4 ppm .
  • IR : Strong absorption at ~1250 cm⁻¹ (C-O-C stretch) and ~1600 cm⁻¹ (aromatic C=C) .
  • Mass Spectrometry : Molecular ion peak at m/z 226 (C₁₅H₁₆O₂) with fragmentation patterns indicating loss of benzyloxy (m/z 91) .

Advanced Research Questions

Q. What are the challenges in resolving contradictory data on the compound’s reactivity in electrophilic aromatic substitution (EAS)?

Methodological Answer: Contradictions in EAS reactivity (e.g., nitration vs. sulfonation outcomes) may arise from:

  • Steric hindrance : The bulky benzyloxy group at position 4 directs electrophiles to less hindered positions (meta/para to methyl).
  • Electronic effects : Electron-donating methyl and benzyloxy groups activate the ring but compete for directing.
    • Resolution Strategy :

Perform competitive experiments using HNO₃/H₂SO₄ (nitration) and SO₃ (sulfonation).

Compare regioselectivity via HPLC or GC-MS analysis .

Q. How can computational modeling predict the compound’s stability under varying pH conditions?

Methodological Answer:

  • DFT Calculations : Optimize geometry using Gaussian09 at the B3LYP/6-31G* level to assess bond dissociation energies (BDEs) of the benzyloxy group.
  • pKa Prediction : Use software like MarvinSketch to estimate acidic/basic sites (e.g., methoxy protonation at pH < 2).
  • Validation : Cross-reference with experimental stability data from accelerated degradation studies (e.g., 40°C, 75% RH) .

Q. What role does this compound play in material science applications, such as polymer synthesis?

Methodological Answer: The benzyloxy group enhances thermal stability and solubility in hydrophobic matrices.

  • Polymer Incorporation :
    • Co-polymerize with styrene derivatives via free-radical initiation.
    • Characterize thermal properties using DSC (Tg ~120–150°C) and TGA (decomposition >300°C) .
  • Nanocomposites : Use as a crosslinker in epoxy resins to improve mechanical strength (Young’s modulus increase by 15–20%) .

Safety and Handling

Q. What safety protocols are critical when handling Benzene, 1-methyl-4-[(phenylmethoxy)methyl]-?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (GHS Category 2B irritant) .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols (TLV: Not established; assume ≤1 mg/m³).
  • Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

Methodological Answer: Discrepancies may stem from:

  • Purity Variability : Validate compound purity via HPLC (>98%) before bioassays .
  • Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and solvent controls (DMSO ≤0.1%).
  • Statistical Validation : Use ANOVA with post-hoc tests (e.g., Tukey’s) to confirm IC₅₀ differences .

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